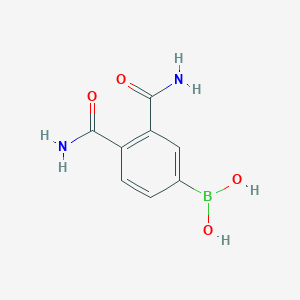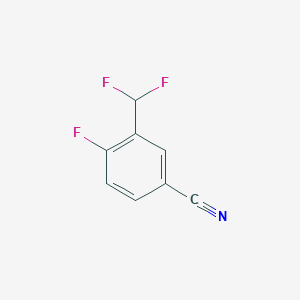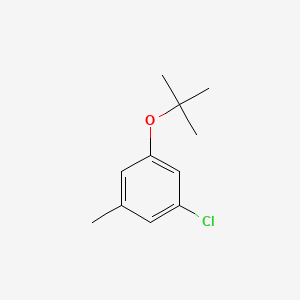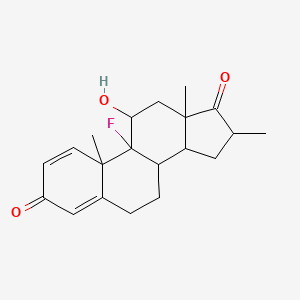
17-Oxo Dexamethasone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Oxo Dexamethasone is a synthetic corticosteroid derivative of dexamethasone. It is primarily used as a pharmaceutical analytical impurity to ensure the quality and safety of medicines. This compound is known for its role in analytical testing to detect, identify, and measure pharmaceutical impurities .
Vorbereitungsmethoden
The preparation of 17-Oxo Dexamethasone involves the degradation of dexamethasone in an aqueous medium. This process can be influenced by factors such as time, temperature, and light exposure. The degradation pathways have been studied extensively, and the compound can be synthesized through controlled oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of dexamethasone as a starting material. The process includes:
Oxidation: Controlled oxidation of dexamethasone to produce this compound.
Purification: The product is then purified using techniques such as recrystallization and chromatography to ensure its purity and quality.
Analyse Chemischer Reaktionen
17-Oxo Dexamethasone undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: It can be reduced back to dexamethasone under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and chloroform.
Major Products Formed:
Oxidation Products: this compound.
Reduction Products: Dexamethasone.
Wissenschaftliche Forschungsanwendungen
17-Oxo Dexamethasone has several scientific research applications, including:
Analytical Testing: Used to detect, identify, and measure pharmaceutical impurities.
Stress Studies: Helps determine degradation impurities produced during stress studies.
Method Development: Used in the development, validation, and transfer of analytical methods.
Spiking Studies: Employed in process R&D to demonstrate depletion upon recrystallization.
Stability Testing: Used to identify unknown impurities formed during stability conditions.
Wirkmechanismus
The mechanism of action of 17-Oxo Dexamethasone is similar to that of dexamethasone. It exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
17-Oxo Dexamethasone can be compared with other similar compounds such as:
- 6-Hydroxydexamethasone
- 11-Dehydrodexamethasone
- 20-Dihydrodexamethasone
- 6-Hydroxy-17-Oxodexamethasone
Uniqueness:
- Structural Differences: The presence of the oxo group at the 17th position differentiates it from other dexamethasone derivatives.
- Analytical Use: Its primary use as a pharmaceutical analytical impurity sets it apart from other compounds that may have therapeutic applications .
Eigenschaften
IUPAC Name |
9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVPOBNINIXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
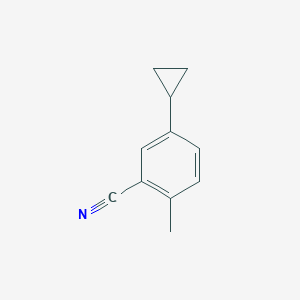
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
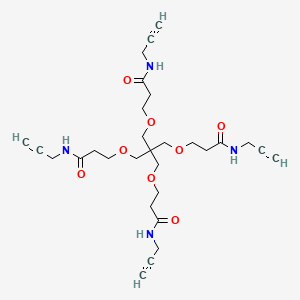
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)


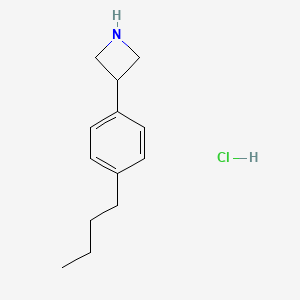
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)

